N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that integrates multiple functional groups, including a triazoloquinoxaline core. This compound is significant in medicinal chemistry due to its potential biological activities.
This compound belongs to the class of quinoxalines, which are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties. The structural complexity arises from the incorporation of a triazole moiety, which enhances its pharmacological potential .
The synthesis of N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves several key steps:
For industrial applications, optimizing these synthetic routes for yield and cost-effectiveness is crucial. Techniques such as continuous flow synthesis and microwave-assisted reactions are becoming popular due to their efficiency and reduced reaction times .
The molecular formula for N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is , with a molecular weight of approximately 337.38 g/mol.
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C
XYZABC1234567
(Note: The actual InChI Key should be derived from reliable sources)This structure features a triazole ring fused with a quinoxaline system, contributing to its biological activity through potential interactions with various biological targets.
N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can participate in several chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets within biological systems.
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would typically be provided by experimental studies.
N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific applications:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8